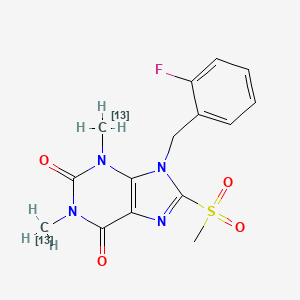

8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H15FN4O4S |

|---|---|

Molecular Weight |

368.36 g/mol |

IUPAC Name |

9-[(2-fluorophenyl)methyl]-1,3-di((113C)methyl)-8-methylsulfonylpurine-2,6-dione |

InChI |

InChI=1S/C15H15FN4O4S/c1-18-12-11(13(21)19(2)15(18)22)17-14(25(3,23)24)20(12)8-9-6-4-5-7-10(9)16/h4-7H,8H2,1-3H3/i1+1,2+1 |

InChI Key |

LOASVMSZPWJMRK-ZDOIIHCHSA-N |

Isomeric SMILES |

CS(=O)(=O)C1=NC2=C(N1CC3=CC=CC=C3F)N(C(=O)N(C2=O)[13CH3])[13CH3] |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N=C(N2CC3=CC=CC=C3F)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isotopically Labeled 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Isotopic Labeling in Advanced Drug Development

Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases like asthma and COPD for decades.[1][2] Its therapeutic action, primarily as a bronchodilator and anti-inflammatory agent, is well-documented.[2][3] In modern drug development, enhancing the therapeutic profile of established drugs involves creating derivatives that offer improved efficacy, selectivity, and pharmacokinetic properties. The 8-position of the theophylline scaffold is a common site for substitution to modulate pharmacological activity.[4][5][6]

To rigorously evaluate the metabolic fate and pharmacokinetic profiles of new drug candidates, stable isotope labeling is an indispensable tool.[7] Incorporating heavy isotopes, such as Carbon-13 (¹³C), creates a molecular tracer that is chemically identical to the parent drug but physically distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR).[] This allows for precise tracking of the drug and its metabolites through complex biological systems, eliminating interference from endogenous molecules and providing unequivocal data on absorption, distribution, metabolism, and excretion (ADME).[]

This guide provides a comprehensive technical overview of the synthesis and characterization of 8-(o-Fluoro-benzyl)-7-(2-(methylsulfonyl)ethyl-1,2-¹³C₂)-theophylline , an isotopically labeled derivative designed for advanced metabolic research. The specific placement of the o-fluorobenzyl group at the 8-position and the labeled methylsulfonyl ethyl chain at the N7-position creates a novel entity for investigation. We will detail the strategic rationale behind the synthetic pathway, provide step-by-step protocols, and outline the analytical techniques required to verify its structure, purity, and isotopic incorporation.

Synthetic Strategy and Rationale

The synthesis of the target molecule is approached through a convergent strategy, which involves preparing a core heterocyclic scaffold and a labeled sidechain separately before their final coupling. This approach is advantageous as it allows for the purification of intermediates and maximizes the overall yield, which is particularly crucial when working with expensive isotopically labeled materials.

Retrosynthetic Analysis

The target molecule can be disconnected at the N7-C bond, yielding the core scaffold, 8-(o-fluoro-benzyl)theophylline, and the labeled alkylating agent, 2-(methylsulfonyl)ethyl-1,2-¹³C₂ bromide. The core scaffold is further derived from 8-bromotheophylline and o-fluorobenzyl bromide. The labeled sidechain can be built up from a commercially available ¹³C₂ starting material, such as ¹³C₂-ethylene glycol or a related two-carbon synthon.

Caption: Retrosynthetic analysis of the target molecule.

Part A: Synthesis of the Core Scaffold: 8-(o-Fluoro-benzyl)theophylline

The synthesis begins by coupling a commercially available halogenated xanthine with an appropriate benzyl halide. 8-Bromotheophylline is the ideal starting material due to the reactivity of the bromine atom at the C8 position, which is susceptible to nucleophilic substitution by a suitable carbanion or through a palladium-catalyzed cross-coupling reaction. For this synthesis, a more direct alkylation approach is proposed. However, a more common and reliable method involves the reaction of theophylline with o-fluorobenzaldehyde to form a Schiff base, followed by reduction. A well-established method is the direct alkylation of 8-chlorotheophylline.

Rationale for Experimental Choices:

-

Starting Material: 8-Chlorotheophylline is chosen for its commercial availability and the reactivity of the C8-Cl bond.[9]

-

Reagent: o-Fluorobenzyl bromide is the alkylating agent. The fluorine substituent is chosen to introduce a metabolic block or to act as a probe for spectroscopic analysis.

-

Base and Solvent: A non-nucleophilic base like potassium carbonate or cesium carbonate is used to deprotonate the imidazole N7-H, facilitating the alkylation reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, as it effectively solvates the cation of the base while leaving the nucleophile reactive.

Part B: Synthesis of the Labeled Sidechain: 2-(Methylsulfonyl)ethyl-1,2-¹³C₂ Bromide

This is the most critical part of the synthesis, as it introduces the stable isotope labels. The synthesis must be efficient to conserve the expensive labeled material.

Rationale for Experimental Choices:

-

¹³C Source: 1,2-¹³C₂-Dibromoethane is a suitable and commercially available starting material.

-

Sulfone Formation: The reaction of 1,2-¹³C₂-dibromoethane with sodium methanethiolate will form the corresponding thioether. Subsequent oxidation with an agent like hydrogen peroxide or m-CPBA will yield the desired sulfone. This two-step process is reliable and generally high-yielding.

-

Final Bromination: The resulting 2-(methylsulfonyl)ethyl-1,2-¹³C₂ alcohol (after hydrolysis of the initial bromide) can be converted back to the bromide using a standard reagent like phosphorus tribromide (PBr₃) for the final coupling step.

Part C: Final Convergent Coupling

The final step involves the N-alkylation of the 8-(o-fluoro-benzyl)theophylline scaffold with the labeled sidechain. The N7 position of the theophylline ring is the most nucleophilic nitrogen after the N1 and N3 positions are methylated, making it the primary site for alkylation under basic conditions.

Rationale for Experimental Choices:

-

Reaction Type: This is a classic Sₙ2 reaction where the deprotonated N7 atom of the theophylline scaffold acts as the nucleophile.

-

Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the N7-H without causing unwanted side reactions.

-

Solvent: DMF is again the solvent of choice to facilitate the reaction, ensuring both reactants are fully dissolved and the nucleophile is highly reactive.

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken.

Protocol 2.1: Synthesis of 8-(o-Fluoro-benzyl)theophylline

-

To a stirred solution of 8-bromotheophylline (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Add o-fluorobenzyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with water and then with a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from ethanol or purify by column chromatography (Silica gel, Dichloromethane:Methanol gradient) to yield the pure product.

Protocol 2.2: Synthesis of 2-(Methylsulfonyl)ethyl-1,2-¹³C₂ Bromide

-

In a sealed vessel, react 1,2-¹³C₂-dibromoethane (1.0 eq) with sodium methanethiolate (1.1 eq) in ethanol at 60 °C for 4 hours to form S-methyl-1,2-¹³C₂-thioethyl bromide.

-

Hydrolyze the remaining bromide by adding aqueous sodium hydroxide and heating.

-

Extract the resulting S-methyl-1,2-¹³C₂-thioethanol into an organic solvent.

-

To the thioether in acetic acid, add hydrogen peroxide (30% solution, 3.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours to ensure complete oxidation to the sulfone.

-

Neutralize the mixture, extract the 2-(methylsulfonyl)ethyl-1,2-¹³C₂ alcohol, and dry the organic layer.

-

To the dried alcohol dissolved in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (0.5 eq) dropwise. Stir for 2 hours.

-

Carefully quench the reaction with water, separate the organic layer, wash with brine, and dry over sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude labeled sidechain, which can be used directly or purified by vacuum distillation.

Protocol 2.3: Synthesis of 8-(o-Fluoro-benzyl)-7-(2-(methylsulfonyl)ethyl-1,2-¹³C₂)-theophylline

-

Dissolve 8-(o-fluoro-benzyl)theophylline (1.0 eq) in DMF.

-

Add potassium carbonate (2.0 eq) and stir the suspension for 30 minutes at room temperature.

-

Add a solution of 2-(methylsulfonyl)ethyl-1,2-¹³C₂ bromide (1.1 eq) in DMF dropwise.

-

Heat the reaction mixture to 70 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction and pour it into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Purify the final compound using preparative HPLC to achieve >98% purity.

Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 273 nm.

-

Expected Outcome: A single major peak with purity greater than 98%.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using an ESI source is the definitive technique for confirming the molecular formula and successful incorporation of the ¹³C₂ label.

-

Expected [M+H]⁺: The calculated monoisotopic mass for C₁₇H₁₇FN₄O₄S is 408.0955.

-

Expected Labeled [M+H]⁺: The calculated monoisotopic mass for C₁₅¹³C₂H₁₇FN₄O₄S will be 410.1022.

-

Rationale: The observed mass should be approximately 2.0067 Da higher than the unlabeled analog, confirming the presence of two ¹³C atoms. The high resolution allows for unambiguous confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is the ultimate confirmation of the label positions.

-

¹H NMR: Will confirm the presence of all protons in the molecule. Key signals include the N-methyl protons, the benzyl CH₂ protons, the aromatic protons (with characteristic splitting from the fluorine atom), and the protons of the ethylsulfonyl chain. The signals for the ¹³CH₂ groups will appear as complex multiplets due to ¹H-¹³C coupling.

-

¹³C NMR: This is the most critical NMR experiment. The two labeled carbon atoms of the ethyl chain will exhibit massively enhanced signals compared to the natural abundance signals. Their chemical shifts will confirm their position in the sulfonyl-ethyl group. All other carbons of the theophylline and benzyl rings should also be present at their expected chemical shifts.[10]

-

¹⁹F NMR: A singlet or doublet (due to coupling with the ortho proton) will confirm the presence of the fluorine atom on the benzyl ring.

Summary of Characterization Data

| Technique | Parameter | Expected Result |

| HPLC | Purity | > 98% |

| Retention Time | Dependent on specific method | |

| HRMS (ESI+) | [M+H]⁺ (Unlabeled) | m/z 408.0955 |

| [M+H]⁺ (Labeled) | m/z 410.1022 | |

| ¹H NMR | N-CH₃ | ~3.2-3.5 ppm (2 singlets) |

| Benzyl CH₂ | ~5.5 ppm (singlet) | |

| ¹³CH₂-¹³CH₂ | Complex multiplets due to J-coupling | |

| Aromatic CH | ~7.0-7.5 ppm (multiplets) | |

| ¹³C NMR | Labeled ¹³C Signals | Two highly intense signals in the aliphatic region |

| Carbonyl C=O | ~151, 155 ppm | |

| Aromatic C-F | ~160 ppm (large ¹JCF coupling) |

Conclusion

This guide outlines a robust and logical pathway for the synthesis of 8-(o-Fluoro-benzyl)-7-(2-(methylsulfonyl)ethyl-1,2-¹³C₂)-theophylline. The convergent strategy ensures an efficient use of the expensive isotopically labeled starting materials. The detailed characterization plan, employing a suite of modern analytical techniques including HPLC, HRMS, and multinuclear NMR, provides a self-validating system to unequivocally confirm the structure, high purity, and precise isotopic incorporation of the target molecule. The availability of this well-characterized molecular tracer will empower researchers in drug development to perform definitive pharmacokinetic and metabolic studies, ultimately leading to a deeper understanding of the therapeutic potential of novel theophylline derivatives.

References

- 1. Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline – Oriental Journal of Chemistry [orientjchem.org]

- 10. Polymorphs of Theophylline Characterized by DNP Enhanced Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2: A Stable Isotope-Labeled Internal Standard for Advanced Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2, a specialized, stable isotope-labeled derivative of theophylline. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively integrate this compound into their analytical workflows. While specific literature on this exact molecule is limited, this guide synthesizes information from the well-documented chemistry of theophylline and the established principles of using stable isotope-labeled standards in mass spectrometry.

Introduction: The Role of Theophylline Derivatives and Stable Isotope Labeling in Modern Drug Discovery

Theophylline, a methylxanthine compound, has been a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for many years[1][2]. Its mechanism of action involves the inhibition of phosphodiesterase enzymes and the antagonism of adenosine receptors, leading to bronchodilation and anti-inflammatory effects[1][2]. The development of theophylline derivatives is an active area of research, aimed at enhancing therapeutic efficacy, improving pharmacokinetic profiles, and reducing side effects[3].

In parallel, the field of bioanalysis has been revolutionized by the use of stable isotope-labeled (SIL) internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS)[4]. SIL internal standards, such as this compound, are considered the gold standard for quantitative bioanalysis due to their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for matrix effects and improving the accuracy and precision of quantification. This particular compound is a ¹³C-labeled version of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl[5][6][7].

Molecular Profile of this compound

Table 1: Physicochemical Properties

| Property | Value | Source |

| Parent Compound | Theophylline | --INVALID-LINK-- |

| Molecular Formula | C₁₅H₁₅FN₄O₄S (unlabeled) | Inferred |

| Isotopic Label | ¹³C₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white solid (inferred) | General knowledge |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) (inferred) | General knowledge |

The structure of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl consists of the core theophylline scaffold with two key modifications: an o-fluorobenzyl group at the 8-position and a methylsulfonyl group. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group can influence solubility and electronic properties. The ¹³C₂ labeling provides a distinct mass shift for use in mass spectrometry-based assays.

Synthesis and Characterization

Conceptual Synthetic Pathway

A potential synthesis could involve the following key steps:

-

Halogenation of Theophylline: Introduction of a leaving group, such as a halogen, at the 8-position of the theophylline ring.

-

Suzuki or Buchwald-Hartwig Coupling: Reaction of the 8-halo-theophylline with an appropriate o-fluorobenzyl-boronic acid or -amine derivative to introduce the o-fluorobenzyl group.

-

Introduction of the Methylsulfonyl Group: This step would likely involve the reaction of a suitable precursor with a methylsulfonylating agent.

-

Isotopic Labeling: The ¹³C₂ label would be incorporated using a commercially available, labeled starting material at an appropriate stage of the synthesis.

Caption: A conceptual synthetic workflow for this compound.

Quality Control and Characterization

The identity and purity of this compound should be confirmed using a panel of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of the isotopic labels.

Application in Quantitative Bioanalysis: A Workflow

The primary application of this compound is as an internal standard for the accurate quantification of its unlabeled analogue in biological matrices.

Experimental Protocol: LC-MS/MS Method for Quantification

Objective: To quantify 8-(o-Fluoro-benzyl)theophylline methylsulfonyl in plasma samples.

Materials:

-

8-(o-Fluoro-benzyl)theophylline methylsulfonyl (analyte)

-

This compound (internal standard)

-

Human plasma

-

Acetonitrile (ACN)

-

Formic acid

-

Water (LC-MS grade)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of ACN containing a known concentration of the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Caption: A typical workflow for the quantification of an analyte in a biological matrix using an SIL-IS and LC-MS/MS.

Pharmacological Considerations and Future Directions

The pharmacological activity of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl is expected to be similar to other theophylline derivatives, likely acting as a phosphodiesterase inhibitor and adenosine receptor antagonist[1][2]. The specific substitutions may modulate its potency, selectivity, and pharmacokinetic properties. Further research is needed to fully characterize the pharmacological profile of this compound.

The availability of this compound as a research tool will facilitate studies in:

-

Pharmacokinetic and Metabolism Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.

-

Drug-Drug Interaction Studies: To investigate the potential for co-administered drugs to alter the metabolism of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl.

-

Toxicology Studies: To precisely measure tissue and plasma concentrations in preclinical safety assessments.

Conclusion

This compound is a valuable tool for researchers in drug discovery and development. Its use as a stable isotope-labeled internal standard enables highly accurate and precise quantification of its unlabeled counterpart in complex biological matrices. While specific data on this molecule is not extensively published, this guide provides a solid foundation for its application based on the well-established principles of theophylline chemistry and modern bioanalytical techniques.

References

- 1. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Theophylline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Appalachia Community Cancer Network ACCN [accnweb.com]

- 6. This compound | i-FAB [i-fab.org]

- 7. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

An In-Depth Technical Guide to the Chemical Properties of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂, a stable isotope-labeled derivative of a substituted xanthine. While empirical data for this specific molecule is not publicly available, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust predictive profile. We will delve into the anticipated physicochemical characteristics, spectral properties, stability, and proposed analytical methodologies. This guide is intended to serve as a foundational resource for researchers utilizing this compound in metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalysis. The inherent logic of this guide is to build a detailed chemical profile by dissecting the contributions of each structural component: the theophylline core, the 8-position o-fluorobenzyl substituent, the methylsulfonyl group, and the ¹³C₂ isotopic label.

Introduction and Molecular Structure

Theophylline (1,3-dimethylxanthine) is a well-established methylxanthine drug with a long history of use as a bronchodilator.[1] Modifications to the xanthine scaffold, particularly at the 8-position, have been a fertile ground for medicinal chemistry research, aiming to enhance potency, selectivity, and pharmacokinetic properties. The subject of this guide, 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂, incorporates several key modifications to this core structure.

Based on standard chemical nomenclature and the synthesis of related compounds, the most plausible molecular structure is one in which the o-fluorobenzyl group is attached to the C8 position of the theophylline ring, and the methylsulfonyl group is attached to the N7 position of the imidazole ring portion of the purine scaffold. The ¹³C₂ label is incorporated into the two carbonyl carbons (C2 and C6) of the theophylline ring, a common strategy in isotopic labeling for metabolic tracking.

Diagram 1: Proposed Molecular Structure of 8-(o-Fluoro-benzyl)-7-methylsulfonyl-theophylline-¹³C₂

Proposed structure of the title compound.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental values for the title compound are unavailable, we can predict these properties based on its structural components.

| Property | Predicted Value/Range | Rationale and Key Influencing Factors |

| Molecular Formula | C₁₅H₁₃¹³C₂FN₅O₄S | Based on the proposed structure. |

| Molecular Weight | ~412.38 g/mol | Calculated from the molecular formula, accounting for the ¹³C isotopes. |

| pKa | Weakly acidic (~8.0-9.0) | The N-H proton in the imidazole ring of theophylline is weakly acidic (pKa ≈ 8.6).[1] The electron-withdrawing nature of the N7-methylsulfonyl group is expected to slightly increase this acidity (lower the pKa). |

| LogP (Octanol/Water) | 1.5 - 2.5 | Theophylline itself has a LogP of -0.02, indicating its hydrophilicity.[1] The addition of the lipophilic o-fluorobenzyl group will significantly increase the LogP. The polar methylsulfonyl group will counteract this to some extent. A LogP in this range suggests moderate lipophilicity and potential for good membrane permeability. |

| Aqueous Solubility | Low to moderate | Theophylline has limited water solubility.[1] The large, non-polar o-fluorobenzyl substituent will likely decrease aqueous solubility compared to the parent drug. The presence of the polar sulfonyl group may offer a slight improvement over a non-sulfonylated analogue. |

Spectral Properties

The incorporation of the ¹³C₂ label is a key feature of this molecule, designed to be readily distinguishable by mass spectrometry and NMR, providing a powerful tool for quantitative analysis in complex biological matrices.

Mass Spectrometry (MS)

In a mass spectrometer, 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ is expected to show a distinct isotopic signature.

-

Expected Molecular Ion: In positive ion mode electrospray ionization (ESI+), the protonated molecular ion [M+H]⁺ would be observed at m/z 413.38. The presence of the two ¹³C atoms increases the mass by two units compared to the unlabeled analogue.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would likely reveal characteristic fragmentation patterns. Key fragment ions would be expected from the cleavage of the benzyl group, the methylsulfonyl group, and fragmentation of the xanthine ring. The ¹³C labels on the carbonyls would be retained in fragments containing the intact purine ring, allowing for specific detection of the labeled compound and its core metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹H NMR: The proton NMR spectrum will be complex. Key expected signals include:

-

Two singlets for the N1-CH₃ and N3-CH₃ groups of the theophylline core.

-

A singlet for the S-CH₃ of the methylsulfonyl group.

-

A singlet for the benzylic CH₂ protons.

-

A complex multiplet pattern in the aromatic region for the four protons of the o-fluorobenzyl group, with characteristic splitting due to fluorine-proton coupling.

-

-

¹³C NMR: The carbon NMR will be most informative regarding the isotopic labeling.

-

The signals for the carbonyl carbons, C2 and C6, will be significantly enhanced due to the ¹³C enrichment. Their chemical shifts will be similar to those in unlabeled theophylline, but their intensity will be dramatically higher.

-

The remaining carbon signals will correspond to the other carbons in the theophylline ring, the methyl groups, and the o-fluorobenzyl and methylsulfonyl substituents.

-

Chemical Stability

The stability of the molecule under various conditions is crucial for its use as an analytical standard and in biological assays.

-

Hydrolytic Stability: The methylsulfonyl group attached to the N7 position of the purine ring is expected to be relatively stable under neutral and acidic conditions. However, under strongly basic conditions, nucleophilic attack could lead to the cleavage of the N-S bond. The amide bonds within the theophylline ring are generally stable to hydrolysis under physiological conditions.

-

Thermal Stability: Theophylline and its derivatives are generally thermally stable. Significant decomposition would not be expected under typical laboratory storage and analysis conditions.

-

Photostability: While the purine ring system can be susceptible to photodegradation under intense UV light, the compound is likely to be sufficiently stable for routine laboratory use when protected from prolonged direct light exposure.

Proposed Analytical Methodology

The primary application of a stable isotope-labeled compound like 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ is as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose.

Diagram 2: Experimental Workflow for Quantification using LC-MS/MS

Workflow for bioanalytical quantification.

Step-by-Step Protocol Outline:

-

Preparation of Calibration Standards and Quality Controls: Prepare a series of standards by spiking blank biological matrix with known concentrations of the unlabeled analyte.

-

Sample Preparation:

-

To an aliquot of the biological sample (e.g., 100 µL of plasma), add a fixed amount of the ¹³C₂-labeled internal standard solution. The causality here is to ensure that any sample loss during processing affects both the analyte and the standard equally, thus maintaining an accurate ratio.

-

Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interfering matrix components. This step is critical for reducing ion suppression and improving the signal-to-noise ratio in the MS analysis.

-

Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase. This concentrates the analyte and ensures compatibility with the chromatographic system.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase HPLC or UPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to achieve good chromatographic separation from endogenous matrix components.

-

Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C₂-labeled internal standard. The selection of unique transitions provides high specificity and sensitivity.

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ is a specialized chemical tool designed for high-precision bioanalytical applications. Its chemical properties are largely dictated by the interplay of the theophylline core and its functional group substituents. The introduction of the o-fluorobenzyl group increases lipophilicity, while the methylsulfonyl group adds a polar, electron-withdrawing element that influences both acidity and stability. The key feature, the ¹³C₂ isotopic label, provides a distinct mass shift that enables its use as an ideal internal standard for LC-MS/MS-based quantification of the corresponding unlabeled therapeutic agent. This guide provides a predictive framework for understanding and effectively utilizing this compound in a research and development setting.

References

An In-depth Technical Guide to 8-Substituted Theophylline Derivatives as Research Tools

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline, a methylxanthine found in tea and cocoa, has a long history in clinical medicine, primarily as a bronchodilator. However, its utility is hampered by a narrow therapeutic index and a lack of receptor selectivity.[1] This has driven extensive medicinal chemistry efforts to modify its core structure, revealing the C8 position as a critical locus for derivatization. By introducing a diverse array of substituents at this position, the affinity and selectivity of the resulting compounds for the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) can be dramatically modulated. This guide provides a technical overview of 8-substituted theophylline derivatives, detailing their synthesis, structure-activity relationships (SAR), and application as indispensable pharmacological tools for dissecting the complex roles of adenosine signaling in physiology and disease.

Introduction: The Rationale for 8-Position Modification

Theophylline (1,3-dimethylxanthine) exerts its biological effects through two primary mechanisms: inhibition of phosphodiesterases (PDEs) and blockade of adenosine receptors.[1] Its non-selective antagonism across all four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) makes it a poor tool for studying the specific functions of any single receptor.[1][2] The goal of derivatization is to transform this "blunt instrument" into a set of highly precise probes.

Early SAR studies revealed that modifications at the N1, N3, and N7 positions often influence potency, but the introduction of bulky and diverse chemical groups at the C8 position is the key determinant for achieving high affinity and, crucially, receptor subtype selectivity.[2][3][4] This has led to the development of a vast library of 8-substituted xanthines that are now standard tools in pharmacology.[3][5]

Synthesis of 8-Substituted Theophylline Derivatives

The synthesis of these derivatives typically begins with theophylline or a related xanthine precursor. A common and versatile strategy involves the introduction of a reactive handle at the 8-position, most frequently a halogen like chlorine. This 8-chloro intermediate then serves as a substrate for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

A representative synthetic workflow is outlined below:

Caption: General synthetic scheme for 8-substituted theophylline derivatives.

This two-step process, starting with halogenation of the 8-position followed by nucleophilic displacement, is a foundational method for creating libraries of these compounds.[6][7] More complex substituents, such as styryl or anilide groups, may require different multi-step synthetic routes.[8][9]

Structure-Activity Relationships (SAR): Tuning for Selectivity

The chemical nature of the 8-position substituent dictates the resulting compound's affinity and selectivity profile for the adenosine receptor subtypes. Decades of research have established several key principles.[3][5][10]

-

A₁ Receptor Selectivity: High selectivity for the A₁ receptor is often achieved by introducing bulky, lipophilic cycloalkyl groups at the 8-position.[5] The archetypal example is DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) . The cyclopentyl group fits snugly into a hydrophobic pocket of the A₁ receptor. Further optimization at the N1 and N3 positions with n-propyl groups enhances this affinity and selectivity.[5][11] DPCPX exhibits over 700-fold selectivity for the A₁ receptor over the A₂ receptor.[11]

-

A₂ₐ Receptor Selectivity: Achieving high A₂ₐ selectivity has been more challenging. Often, modifications that increase A₂ₐ affinity also increase A₁ affinity. However, introducing 8-styryl groups (a vinylbenzene moiety) has proven to be a successful strategy.[9][12] For example, 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine is a potent and highly A₂ₐ-selective antagonist, demonstrating over 500-fold selectivity.[9]

-

A₂ₑ Receptor Selectivity: The A₂ₑ receptor is characterized by its low affinity for adenosine. Selective antagonists for this receptor are critical for studying its role in inflammation and cancer.[13][14] Compounds like PSB-603 (8-Butoxy-1,3-dipropyl-7-methylxanthine) have emerged as highly potent and selective A₂ₑ antagonists, enabling detailed investigation of this receptor subtype.[14][15]

-

A₃ Receptor Selectivity: The development of A₃-selective antagonists from the theophylline scaffold has been less successful compared to other subtypes. While some xanthine derivatives show moderate affinity, non-xanthine heterocyclic structures have generally provided more potent and selective A₃ antagonists.

Data Summary: Affinity of Key Research Tools

The following table summarizes the binding affinities (Ki, in nM) of several key 8-substituted theophylline derivatives, illustrating the principles of subtype selectivity.

| Compound Name | 8-Substituent | A₁ Ki (nM) | A₂ₐ Ki (nM) | A₂ₑ Ki (nM) | A₃ Ki (nM) | Primary Selectivity | Reference(s) |

| Theophylline | -H | ~10,000 | ~25,000 | ~15,000 | >10,000 | Non-selective | [1] |

| DPCPX | Cyclopentyl | 0.46 - 3.9 | 130 | 50 | 4000 | A₁ | [16][17] |

| PSB-36 | 3-Noradamantyl | 0.7 | 980 | 187 | 2300 | A₁ | [18] |

| PSB-603 | (see structure) | >10,000 | >10,000 | 52 | >10,000 | A₂ₑ | [14] |

Note: Ki values can vary based on species and assay conditions. The values presented are representative.

Adenosine Receptor Signaling Pathways

To understand how these antagonists function as research tools, it is essential to understand the signaling pathways they block. Adenosine receptors are G protein-coupled receptors (GPCRs). A₁ and A₃ receptors typically couple to inhibitory G proteins (Gi/o), while A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gs).[19][20][21]

The canonical signaling cascade involves the modulation of adenylyl cyclase (AC) and intracellular cyclic AMP (cAMP) levels.

Caption: Opposing effects of A₁ (Gi-coupled) and A₂ₐ (Gs-coupled) adenosine receptor signaling on cAMP levels.

By selectively blocking one receptor subtype, an 8-substituted theophylline derivative allows researchers to isolate and study the physiological consequences of that specific pathway. For example, using DPCPX to block A₁ receptors can help determine if a particular cellular response is mediated by Gi-coupled adenosine signaling.[11][22]

Experimental Protocols: Radioligand Binding Assay

A fundamental technique to characterize these derivatives is the competitive radioligand binding assay. This assay determines the affinity (Ki) of a new, unlabeled compound by measuring its ability to displace a known radioligand from the receptor.[19][23]

Protocol: Competitive Binding Assay for the A₁ Adenosine Receptor

This protocol provides a self-validating system for determining the Ki of a test compound at the human A₁ adenosine receptor.

1. Materials & Reagents:

-

Receptor Source: Commercially available membranes from HEK293 or CHO cells stably expressing the human A₁ adenosine receptor.

-

Radioligand: [³H]DPCPX (a high-affinity A₁ antagonist).

-

Non-Specific Binding Control: Theophylline (10 mM stock).

-

Test Compound: 8-substituted theophylline derivative of interest, dissolved in DMSO (10 mM stock).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[23]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[20]

-

Equipment: 96-well filter plates (GF/C), vacuum filtration manifold, scintillation counter, scintillation fluid.

2. Assay Workflow:

Caption: Workflow for a competitive radioligand binding assay.

3. Detailed Procedure:

-

Preparation: Prepare serial dilutions of the test compound (e.g., 11 concentrations from 10⁻¹¹ M to 10⁻⁵ M). Prepare the [³H]DPCPX solution in assay buffer at a final concentration close to its Kd (e.g., 1-2 nM).[24]

-

Plating: In a 96-well plate, add reagents in triplicate for each condition:

-

Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[20][24]

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through the GF/C filter plate using a vacuum manifold. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (filtrate).[25]

-

Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[20]

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (Counts Per Minute, CPM) using a scintillation counter.

4. Data Analysis & Causality:

-

Specific Binding: This is the key metric and is calculated as: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). This step is crucial because it isolates the radioactivity specifically bound to the A₁ receptors from that non-specifically adsorbed to the filter or membranes.

-

IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

-

Ki Calculation: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant. This equation corrects for the fact that the test compound must compete with the radioligand, providing a true measure of affinity.[20]

Conclusion and Future Directions

8-substituted theophylline derivatives have been instrumental in advancing our understanding of purinergic signaling. The ability to chemically tune the xanthine scaffold has yielded highly potent and selective antagonists for the A₁, A₂ₐ, and A₂ₑ adenosine receptors. These compounds remain frontline research tools for validating adenosine receptors as therapeutic targets in a wide range of pathologies, including cardiovascular disease, neurodegenerative disorders, inflammation, and cancer.[22][26] Future work will likely focus on developing derivatives with even greater subtype selectivity, improved pharmacokinetic properties for in vivo studies, and novel functionalities such as fluorescent tags for receptor imaging.

References

- 1. Theophylline - Wikipedia [en.wikipedia.org]

- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline – Oriental Journal of Chemistry [orientjchem.org]

- 8. Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. PSB 603 - a known selective adenosine A2B receptor antagonist - has anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 8-Substituted Xanthines: A Technical Guide for Drug Development Professionals

Introduction: Beyond Theophylline - The Significance of the 8-Position

Xanthine and its naturally occurring derivatives, caffeine and theophylline, have long been recognized for their pharmacological effects, primarily as mild stimulants and bronchodilators.[1] These molecules exert their influence through two primary mechanisms: competitive antagonism of adenosine receptors and non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2] While effective, the clinical utility of traditional xanthines is often hampered by a narrow therapeutic index and a range of side effects stemming from their lack of target selectivity.[2][3]

The strategic modification of the xanthine scaffold has been a cornerstone of medicinal chemistry efforts to overcome these limitations. Research has unequivocally demonstrated that the C8-position of the xanthine nucleus is a critical locus for derivatization.[4] Introducing substituents at this position, particularly aryl and cycloalkyl groups, can dramatically enhance potency and, crucially, impart selectivity for specific adenosine receptor subtypes or PDE isoforms.[5][6][7] This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of 8-substituted xanthines, offering field-proven insights into the experimental validation of these interactions for researchers in drug discovery and development.

Chapter 1: Adenosine Receptor Antagonism - Intercepting the Purinergic Signal

The primary and most extensively studied mechanism of action for the majority of potent 8-substituted xanthines is the competitive antagonism of adenosine receptors (ARs).[5] Adenosine is an endogenous purine nucleoside that modulates a vast array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂B, and A₃.[8] 8-substituted xanthines function by occupying the same binding pocket as adenosine, thereby preventing receptor activation and interrupting downstream signaling cascades.

Key Adenosine Receptor Subtypes and Their Signaling Pathways

The differential coupling of AR subtypes to various G proteins dictates their physiological output. 8-substituted xanthines are often designed to selectively antagonize these specific pathways.

A₁ Adenosine Receptor (A₁AR): The Inhibitory Pathway

The A₁AR subtype couples predominantly to inhibitory G proteins (Gᵢ/Gₒ).[4][8] Upon activation by adenosine, the Gαᵢ subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic AMP (cAMP), a critical second messenger. The resulting decrease in intracellular cAMP levels leads to diminished Protein Kinase A (PKA) activity.[9][10] Concurrently, the Gβγ subunit can directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-, P-, and Q-type calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[11] Antagonism of A₁AR by an 8-substituted xanthine blocks these inhibitory effects, preventing the adenosine-induced decrease in cAMP and ion channel modulation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]

- 4. mdpi.com [mdpi.com]

- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biological Activity of Methylsulfonyl-Containing Compounds

Abstract

The methylsulfonyl (–SO₂CH₃) functional group, a prominent structural motif in medicinal chemistry, imparts a unique combination of physicochemical properties that are highly advantageous for drug design. Its strong electron-withdrawing nature, capacity for hydrogen bonding, and metabolic stability have led to its incorporation into a wide array of therapeutic agents.[1][2] This guide provides an in-depth exploration of the diverse biological activities of methylsulfonyl-containing compounds, delving into their mechanisms of action across different therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. We will dissect the roles of key drugs, elucidate the signaling pathways they modulate, and provide detailed experimental protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource to leverage the power of the methylsulfonyl group in their discovery programs.

Introduction: The Methylsulfonyl Moiety in Medicinal Chemistry

The sulfonyl group (R-S(=O)₂-R') is a hexavalent organosulfur functional group characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms.[3] In drug design, the methylsulfonyl variant is particularly significant. It is not merely a passive structural element but an active contributor to a molecule's pharmacological profile.

Key Physicochemical Properties and Their Implications:

-

Polarity and Solubility: The two oxygen atoms act as strong hydrogen bond acceptors, which can enhance a molecule's aqueous solubility and its ability to interact with biological targets.[2] This property is crucial for improving the pharmacokinetic profile of a drug candidate.

-

Metabolic Stability: The methylsulfonyl group is generally resistant to metabolic degradation, particularly oxidation, which can increase a drug's half-life and duration of action.[1][2]

-

Electron-Withdrawing Nature: This feature can significantly influence the acidity or basicity of nearby functional groups, altering a molecule's ionization state and its binding affinity to target proteins.[1]

-

Bioisosterism: The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or phosphates, allowing medicinal chemists to fine-tune a molecule's properties while retaining its core biological activity.[2]

These attributes have made the methylsulfonyl group a staple in the medicinal chemist's toolbox, leading to the development of numerous successful drugs.[1]

Anti-Inflammatory Activity: The COX-2 Inhibition Paradigm

Perhaps the most well-known application of the methylsulfonyl group is in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4][5] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[5] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects.

Selective COX-2 inhibitors were designed to specifically target the inflammatory pathway while sparing the protective functions of COX-1.[5] The methylsulfonyl group plays a critical role in this selectivity. For example, in celecoxib (Celebrex), the polar sulfonamide side chain binds to a hydrophilic side pocket present in the active site of COX-2, an interaction that is not possible with the narrower active site of COX-1.[4][6] This structural difference is the basis for its ~10-20 times greater selectivity for COX-2 over COX-1.[6]

Key Examples:

-

Celecoxib (Celebrex): A diaryl-substituted pyrazole containing a benzenesulfonamide moiety.[7] It is used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[4][6][7]

-

Rofecoxib (Vioxx): This compound features a 4-(methylsulfonyl)phenyl group and was also a potent, selective COX-2 inhibitor.[8][9][10][11] It was withdrawn from the market due to concerns about an increased risk of cardiovascular events with long-term use.[10][12]

Data Presentation: COX-2 Inhibitory Potency

| Compound | Target | IC₅₀ (nM) | Selectivity (COX-1/COX-2) | Reference |

| Rofecoxib | Human COX-2 | 18 ± 7 | >1000-fold | [11] |

| Celecoxib | Human COX-2 | ~40 | ~10-20-fold | [6] |

Anticancer Activity: Targeting Kinase Signaling

The methylsulfonyl group is a key feature in several modern targeted cancer therapies, particularly kinase inhibitors.

Mechanism of Action: BRAF Kinase Inhibition

The BRAF kinase is a component of the MAPK/ERK signaling pathway, which regulates cell proliferation. Mutations in the BRAF gene, such as the V600E substitution, lead to constitutive activation of this pathway and are found in about 60% of melanomas.[13]

Vemurafenib (Zelboraf) is a potent inhibitor of the mutated BRAF V600E oncoprotein.[13][14] Its structure includes a propyl-sulfonamide group that is crucial for its binding affinity.[15] Vemurafenib binds to the ATP-binding site of the BRAF V600E kinase, interrupting the signaling cascade and inducing programmed cell death in melanoma cells.[13]

Other Anticancer Applications

The anti-inflammatory properties of COX-2 inhibitors like celecoxib also have implications in cancer therapy. COX-2 is often overexpressed in tumors, and its inhibition can lead to apoptosis, cell cycle arrest, and reduced angiogenesis.[16] For instance, celecoxib has been shown to affect genes involved in malignant transformation and can bind to Cadherin-11, potentially explaining its role in reducing cancer progression.[6]

Antimicrobial and Anti-inflammatory Duality: The Case of Dapsone

Dapsone (4,4'-sulfonyldianiline) is a sulfone drug that exemplifies the dual functionality of this class of compounds.[3][17]

Mechanisms of Action:

-

Antibacterial: Dapsone is primarily used to treat leprosy.[17][18] It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.[17][18][19][20] This bacteriostatic action prevents the bacteria from replicating.[18][19]

-

Anti-inflammatory: Dapsone is also highly effective for inflammatory skin conditions like dermatitis herpetiformis.[17][19] Its anti-inflammatory mechanism is thought to involve the inhibition of neutrophil myeloperoxidase (MPO).[17][20] By arresting MPO in an inactive state, dapsone prevents the production of hypochlorous acid, a potent oxidant that causes tissue damage during inflammation.[17]

The Nutraceutical Role: Methylsulfonylmethane (MSM)

Methylsulfonylmethane (MSM), also known as dimethyl sulfone, is a naturally occurring organosulfur compound found in fresh vegetables, meat, and dairy products.[21] It is widely used as a dietary supplement.

Reported Biological Activities:

-

Anti-inflammatory: MSM has been shown to reduce inflammation, which is a factor in conditions like arthritis.[21][22] Studies suggest it can improve joint pain, stiffness, and swelling.[21][22]

-

Antioxidant: MSM may help reduce oxidative stress caused by exercise, potentially aiding in muscle recovery.[21][23]

-

Immune Modulation: Sulfur-containing compounds like MSM play a role in supporting the immune response, partly through the interplay between oxidative stress and inflammation.[24]

While many of its benefits are linked to its anti-inflammatory and antioxidant actions, the precise mechanisms are still under investigation.[23][24]

Experimental Protocols & Workflows

Workflow for Evaluating a Novel Methylsulfonyl-Containing Kinase Inhibitor

Protocol: In Vitro BRAF V600E Kinase Activity Assay

This protocol describes a method to determine the inhibitory potency (IC₅₀) of a methylsulfonyl-containing compound against the BRAF V600E mutant kinase.

Causality Statement: This assay directly measures the compound's ability to inhibit the phosphorylation of a substrate by the target kinase. Using a specific mutant like V600E ensures the evaluation is relevant to the intended cancer cell population. The IC₅₀ value derived is a critical metric for ranking compound potency.

Materials:

-

Recombinant human BRAF V600E enzyme

-

Biotinylated substrate peptide (e.g., Biotin-BAD)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (containing EDTA to chelate Mg²⁺ and halt the reaction)

-

Detection reagents (e.g., HTRF, Luminescence, or ELISA-based kits with phospho-specific antibodies)

-

384-well microplates

Step-by-Step Methodology:

-

Compound Preparation: Perform a serial dilution of the test compound in DMSO. Further dilute these into the kinase reaction buffer to achieve the final desired concentrations. Rationale: Serial dilution allows for the testing of a wide concentration range to accurately determine the dose-response curve.

-

Reaction Setup: To each well of a 384-well plate, add:

-

2 µL of diluted test compound.

-

4 µL of BRAF V600E enzyme solution (pre-diluted in kinase buffer).

-

4 µL of biotinylated substrate peptide solution.

-

-

Initiation: Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme. Initiate the kinase reaction by adding 10 µL of ATP solution to each well. Rationale: Pre-incubation ensures equilibrium is reached between the inhibitor and the enzyme before the competitive substrate (ATP) is introduced.

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature. The exact time should be within the linear range of the reaction, determined during assay development.

-

Termination: Stop the reaction by adding 5 µL of the stop solution to each well.

-

Detection: Add detection reagents according to the manufacturer's protocol (e.g., phospho-BAD antibody and detection beads). Incubate for the recommended time to allow for signal development.

-

Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).

-

Data Analysis: Convert raw data to percent inhibition relative to control wells (DMSO only, 0% inhibition; no enzyme, 100% inhibition). Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Conclusion

The methylsulfonyl group is a versatile and powerful functional group in modern drug discovery. Its unique physicochemical properties have been successfully exploited to create market-leading drugs in anti-inflammatory, anticancer, and antimicrobial therapy. From the selective inhibition of COX-2 to the targeted disruption of oncogenic kinase signaling, compounds containing this moiety demonstrate a remarkable breadth of biological activity. A thorough understanding of their mechanisms of action and the application of robust experimental workflows are essential for researchers aiming to develop the next generation of methylsulfonyl-based therapeutics.

References

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. Sulfone - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 6. Celecoxib - Wikipedia [en.wikipedia.org]

- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Vioxx (Rofecoxib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Vemurafenib - Wikipedia [en.wikipedia.org]

- 14. selleckchem.com [selleckchem.com]

- 15. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. Dapsone - Wikipedia [en.wikipedia.org]

- 18. Dapsone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 19. What is the mechanism of Dapsone? [synapse.patsnap.com]

- 20. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MSM (methylsulfonylmethane) health benefits: Joint pain and more [medicalnewstoday.com]

- 22. Top 8 Health Benefits of MSM Supplements [healthline.com]

- 23. mismo.com.au [mismo.com.au]

- 24. Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of Novel Fluorinated Theophylline Derivatives

This guide provides a comprehensive overview of the strategic design, synthesis, characterization, and potential applications of novel fluorinated theophylline derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents. This document moves beyond a standard recitation of protocols to offer insights into the rationale behind experimental choices, thereby providing a self-validating framework for the discovery process.

Introduction: The Rationale for Fluorinating Theophylline

Theophylline, a methylxanthine naturally found in tea and cocoa, has a long history in medicine, primarily as a bronchodilator for respiratory diseases.[1] Its therapeutic applications have been explored in various other conditions, including neurodegenerative diseases and cancer.[2][3] However, the clinical use of theophylline is often limited by a narrow therapeutic index and a range of side effects.[1]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[4] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to its target.[5][6] The strategic incorporation of fluorine or fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into the theophylline scaffold presents a compelling avenue for the development of novel derivatives with improved therapeutic potential and reduced adverse effects.[7] This concept of bioisosteric replacement , where a functional group is substituted with another that has similar physical or chemical properties, is a cornerstone of modern drug design.[5][6]

This guide will delineate the key stages in the discovery of novel fluorinated theophylline derivatives, from conceptual design to preclinical evaluation.

Synthetic Strategies for Fluorinated Theophylline Derivatives

The synthesis of fluorinated theophylline derivatives can be approached through several strategic pathways. The choice of method often depends on the desired position of fluorination and the nature of the fluorine-containing group to be introduced. A common and effective strategy involves the N-alkylation of the theophylline core with fluorinated benzyl halides.

N(7)-Alkylation with Fluorinated Benzyl Halides

A robust and high-yielding method for synthesizing N(7)-substituted theophylline derivatives involves the reaction of theophylline with various trifluoromethyl-substituted benzyl halides in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).[7]

Experimental Protocol: Synthesis of N(7)-(Trifluoromethyl)benzyl Theophylline Derivatives [7]

-

Reaction Setup: To a solution of theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) in DMF, add potassium carbonate (K₂CO₃).

-

Addition of Alkylating Agent: To the stirred suspension, add the desired trifluoromethyl-substituted benzyl halide (e.g., 2-(trifluoromethyl)benzyl chloride, 3-(trifluoromethyl)benzyl chloride, or 4-(trifluoromethyl)benzyl chloride).

-

Reaction Conditions: Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, pour it into ice water, and collect the resulting precipitate by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired N(7)-substituted theophylline derivative as a white solid.[7]

The following diagram illustrates the general workflow for the synthesis and subsequent characterization and biological evaluation of these derivatives.

Structural Characterization of Novel Derivatives

The unambiguous determination of the chemical structure of newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) being the most critical.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For fluorinated compounds, in addition to standard ¹H and ¹³C NMR, ¹⁹F NMR is indispensable.

-

¹H NMR: Provides information on the number and chemical environment of protons. In the case of N(7)-benzyl theophylline derivatives, characteristic signals include those for the methyl groups on the xanthine core, the methylene protons of the benzyl group, and the aromatic protons.[7]

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons and other carbons in the theophylline ring, as well as those of the attached fluorinated benzyl group, are diagnostic.[7]

-

¹⁹F NMR: This technique is highly sensitive to the local environment of the fluorine atoms and provides a wide chemical shift range, which minimizes signal overlap.[8][9] For a trifluoromethyl group, a single resonance is typically observed, and its chemical shift can confirm its electronic environment.[7][10]

Table 1: Representative ¹H and ¹⁹F NMR Data for a Fluorinated Theophylline Derivative [7]

| Compound | Selected ¹H NMR Signals (δ, ppm) in CDCl₃ | ¹⁹F NMR Signal (δ, ppm) in CDCl₃ |

| N(7)-(4-(Trifluoromethyl)benzyl)theophylline | 3.32 (s, 3H, N-CH₃), 3.52 (s, 3H, N-CH₃), 5.49 (s, 2H, ArCH₂), 7.36 (d, 2H), 7.55 (d, 2H), 7.56 (s, 1H, H-8) | -62.5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and, consequently, the molecular formula. The mass spectrum of theophylline itself shows principal peaks at m/z 180 (the molecular ion), 95, and 68.[1][11] The fragmentation patterns of its derivatives can be analyzed to confirm the structure of the substituent.

The following diagram outlines the key steps in the structural characterization process.

Preclinical Evaluation of Biological Activity

Once synthesized and characterized, the novel fluorinated theophylline derivatives must be evaluated for their biological activity in relevant assays. Given the diverse therapeutic potential of theophylline, these assays can span various disease areas.

Anticancer Activity

Theophylline and its derivatives have shown promise as anticancer agents.[3] The in vitro anticancer activity of novel fluorinated derivatives can be assessed against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity [7]

-

Cell Culture: Seed cancer cells (e.g., A549 lung cancer, HeLa cervical cancer) and a normal cell line (e.g., BEAS-2B) in 96-well plates and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control. Incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

The selectivity index (SI), calculated as the ratio of the IC₅₀ in normal cells to that in cancer cells, is a crucial parameter for evaluating the tumor-specific toxicity of the compounds.[7]

Table 2: Illustrative Anticancer Activity Data [7]

| Compound | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | BEAS-2B IC₅₀ (µM) | SI (BEAS-2B/A549) |

| N(7)-(2-(CF₃)benzyl)theophylline | 15.6 | 21.3 | >100 | >6.4 |

| N(7)-(3-(CF₃)benzyl)theophylline | 25.1 | 30.5 | >100 | >3.9 |

| N(7)-(4-(CF₃)benzyl)theophylline | 12.8 | 18.9 | >100 | >7.8 |

Other Potential Applications

The biological evaluation of fluorinated theophylline derivatives can be extended to other areas where the parent compound has shown activity, such as:

-

Neurodegenerative Diseases: Assessing the inhibition of enzymes like acetylcholinesterase (AChE), which is relevant to Alzheimer's disease.[2]

-

Anti-inflammatory and Immunomodulatory Effects: Evaluating the impact on inflammatory pathways.

-

Bronchodilator Activity: Investigating their potential in treating respiratory conditions.

Conclusion and Future Directions

The strategic incorporation of fluorine into the theophylline scaffold holds significant promise for the development of novel therapeutic agents with enhanced pharmacological properties. This guide has outlined a systematic approach to the discovery of such compounds, encompassing rational design, synthesis, rigorous characterization, and preclinical evaluation. The successful identification of fluorinated theophylline derivatives with potent and selective biological activity, as demonstrated by emerging research, underscores the value of this approach.

Future research in this area will likely focus on:

-

Exploring diverse fluorination patterns: Introducing fluorine at different positions on the theophylline core and the substituent groups.

-

Mechanism of action studies: Elucidating the molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In vivo efficacy and pharmacokinetic studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and drug-like properties.

The continued exploration of fluorinated theophylline derivatives is a vibrant and promising field of research with the potential to deliver the next generation of therapies for a range of diseases.

References

- 1. Theophylline - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of a fluorketonulceoside: 7-(3-deoxy-3-fluoro-beta-D-glycero-hex-2-enopyranosyl-4-ulose) theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

Introduction: The Rationale for a New Generation of Theophylline Derivatives

An In-Depth Technical Guide: Preliminary Screening of 8-(o-Fluorobenzyl)theophylline Derivatives as Adenosine Receptor Antagonists

Theophylline, a methylxanthine, has been a cornerstone in the treatment of respiratory diseases for decades, primarily due to its bronchodilator effects.[1] Its therapeutic window, however, is notoriously narrow, with side effects often limiting its clinical utility.[2] The primary mechanism of action at therapeutic concentrations is the antagonism of adenosine receptors, particularly A1 and A2A subtypes.[3] This has spurred extensive research into synthesizing novel theophylline derivatives to enhance potency, improve selectivity, and reduce the side-effect profile.

Modifications at the 8-position of the xanthine core have proven to be a particularly fruitful avenue for developing potent and selective adenosine receptor antagonists.[4][5] The introduction of an aralkyl group, such as a benzyl moiety, can significantly influence receptor affinity and selectivity.[5] This guide focuses specifically on derivatives featuring an ortho-fluoro substitution on the benzyl ring. The rationale for this choice is twofold: the fluorine atom is a bioisostere of a hydrogen atom, causing minimal steric hindrance, yet its high electronegativity can profoundly alter the molecule's electronic properties and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

This document, intended for drug discovery researchers, outlines a comprehensive, logic-driven workflow for the preliminary screening of novel 8-(o-Fluorobenzyl)theophylline derivatives. It details the synthetic strategy, a cascade of in vitro assays for primary and functional screening, and the principles of subsequent structure-activity relationship (SAR) analysis.

Part 1: General Synthesis of 8-(o-Fluorobenzyl)theophylline Derivatives

The synthesis of the target compounds is foundational to any screening campaign. A robust and scalable synthetic route is paramount. The most common approach involves the nucleophilic substitution of a halogenated precursor at the 8-position of the theophylline scaffold. However, a more direct and efficient method starts with 8-bromo-1,3-dimethylxanthine (8-bromotheophylline) and couples it with the desired sidechain.